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molecular formula C10H15ClSi B101568 Chlorodimethyl(2-phenylethyl)silane CAS No. 17146-08-6

Chlorodimethyl(2-phenylethyl)silane

Cat. No. B101568
M. Wt: 198.76 g/mol
InChI Key: SBBQHOJYUBTWCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06326506B1

Procedure details

Reaction between styrene and dimethylchlorosilane with platinum catalyst (no substance acting as auxiliary catalyst). 526 mg Styrene and 408 mg dimethylchlorosilane were introduced into a glass tube, and 2.5 mg of a toluene solution of a 0-valent platinum complex of divinylsiloxane (0.04 wt % platinum content) were added. The tube was sealed with Teflon tape and a rubber septum and then placed in a 50° C. oil bath where it was heated for 30 minutes. After cooling, the tube contents were analyzed by gas chromatography revealing a styrene conversion of 98% and a phenethyldimethylchlorosilane yield of 84%. The ratio between the phenethyldimethylchlorosilane and (α-methylbenzyl)dimethylchlorosilane was 4.7:1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
526 mg
Type
reactant
Reaction Step Two
Quantity
408 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
divinylsiloxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
2.5 mg
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH3:9][SiH:10]([CH3:12])[Cl:11]>[Pt].C1(C)C=CC=CC=1>[CH2:1]([Si:10]([CH3:12])([CH3:9])[Cl:11])[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[SiH](Cl)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Step Two
Name
Quantity
526 mg
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
408 mg
Type
reactant
Smiles
C[SiH](Cl)C
Step Three
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Five
Name
divinylsiloxane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.5 mg
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in a 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
was heated for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling

Outcomes

Product
Name
Type
product
Smiles
C(CC1=CC=CC=C1)[Si](Cl)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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